molecular formula C13H26ClNO B13758720 1-(Diethylamino)-3-methyloct-4-yn-3-ol--hydrogen chloride (1/1) CAS No. 53310-26-2

1-(Diethylamino)-3-methyloct-4-yn-3-ol--hydrogen chloride (1/1)

Cat. No.: B13758720
CAS No.: 53310-26-2
M. Wt: 247.80 g/mol
InChI Key: IHKWZERAFOLAFA-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) is a chemical compound with a complex structure that includes a diethylamino group, a methyl group, and an octynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) typically involves multiple steps, starting with the preparation of the octynol backbone. This can be achieved through the alkylation of an appropriate alkyne precursor with a diethylamino group. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)-3-methylbut-2-yn-1-ol: A similar compound with a shorter carbon chain.

    1-(Diethylamino)-3-methylhex-4-yn-3-ol: Another compound with a different carbon chain length.

Uniqueness

1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) is unique due to its specific structure, which provides distinct chemical properties and reactivity. The presence of the diethylamino group and the octynol backbone allows for a wide range of chemical modifications and applications.

This detailed article provides a comprehensive overview of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

53310-26-2

Molecular Formula

C13H26ClNO

Molecular Weight

247.80 g/mol

IUPAC Name

1-(diethylamino)-3-methyloct-4-yn-3-ol;hydrochloride

InChI

InChI=1S/C13H25NO.ClH/c1-5-8-9-10-13(4,15)11-12-14(6-2)7-3;/h15H,5-8,11-12H2,1-4H3;1H

InChI Key

IHKWZERAFOLAFA-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C)(CCN(CC)CC)O.Cl

Origin of Product

United States

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